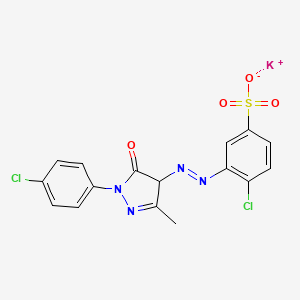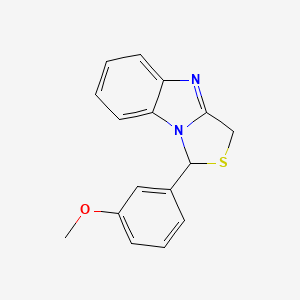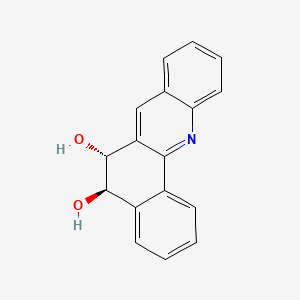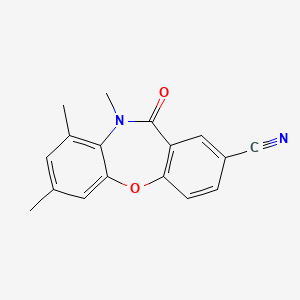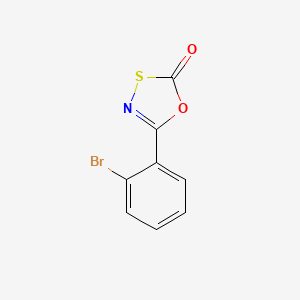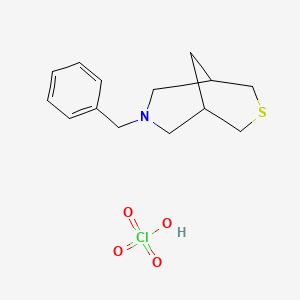
Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate is a quaternary ammonium compound with the molecular formula C26-H38-N-O3.Br and a molecular weight of 492.56 . This compound is known for its antimicrobial properties and is used in various applications, including medical and industrial fields .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate is synthesized via a quaternary ammonium reaction. The process involves the reaction of dimethyl octyl aminoethyl ammonium bromide with benzilic acid under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination .
化学反应分析
Types of Reactions
Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quaternary ammonium compounds.
科学研究应用
Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Used in the preparation of antibacterial composite materials for medical devices
作用机制
The antimicrobial activity of dimethyl(2-hydroxyethyl)octylammonium bromide benzilate is attributed to its quaternary ammonium moiety. This positively charged group interacts with the negatively charged cell membranes of microorganisms, leading to disruption of membrane integrity and cell death . The compound can also interfere with protein synthesis and metabolic pathways, further enhancing its antimicrobial effects .
相似化合物的比较
Similar Compounds
Dimethyl octyl aminoethyl ammonium bromide: Similar structure but lacks the benzilate moiety.
Octyl hexyl dimethyl ammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties
Uniqueness
Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate is unique due to the presence of the benzilate group, which enhances its antimicrobial activity and provides additional functional properties. This makes it more effective in certain applications compared to other quaternary ammonium compounds .
属性
CAS 编号 |
2019-14-9 |
|---|---|
分子式 |
C26H38BrNO3 |
分子量 |
492.5 g/mol |
IUPAC 名称 |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-octylazanium;bromide |
InChI |
InChI=1S/C26H38NO3.BrH/c1-4-5-6-7-8-15-20-27(2,3)21-22-30-25(28)26(29,23-16-11-9-12-17-23)24-18-13-10-14-19-24;/h9-14,16-19,29H,4-8,15,20-22H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
JVFBRWHIOQXBFW-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


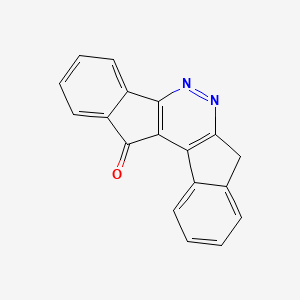
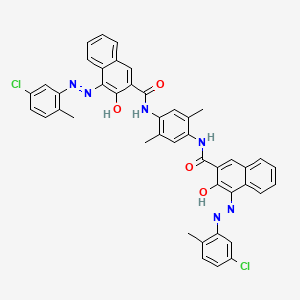

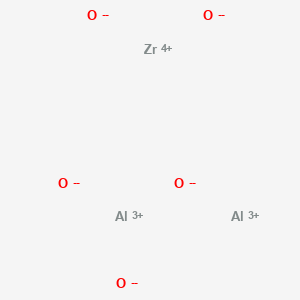
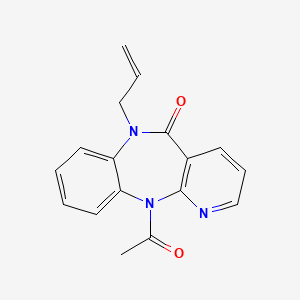
![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)

